molecular formula C18H15ClN2O2 B2898710 N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946226-38-6

N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide

Katalognummer B2898710
CAS-Nummer: 946226-38-6
Molekulargewicht: 326.78
InChI-Schlüssel: TUMPHGZQFNWIIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as CPI-455, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPI-455 is a novel inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression.

Wirkmechanismus

N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide exerts its anti-cancer effects by selectively inhibiting the BET family of proteins, which are involved in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This results in the downregulation of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is its selectivity for the BET family of proteins, which reduces the likelihood of off-target effects. Additionally, the compound has demonstrated potent anti-cancer activity in preclinical models, making it a promising candidate for further development. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Furthermore, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the compound could be further evaluated for its potential use in the treatment of other diseases, such as diabetes and inflammatory disorders. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide involves a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-(5-phenylisoxazol-3-yl)acetic acid to form the corresponding amide. The amide is then subjected to a series of reactions, including esterification, hydrolysis, and cyclization, to yield this compound. The overall yield of this synthesis method is approximately 20%.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been extensively studied in various preclinical models, demonstrating its potential as a therapeutic agent for the treatment of cancer and other diseases. The compound has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma. This compound has also been found to synergize with other anti-cancer agents, such as histone deacetylase inhibitors and proteasome inhibitors, to enhance their efficacy.

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-8-6-13(7-9-15)12-20-18(22)11-16-10-17(23-21-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMPHGZQFNWIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.